An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4)
An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxan-5-amine, a key building block in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in structured tables and detailing experimental methodologies.
Core Chemical and Physical Properties
2,2-Dimethyl-1,3-dioxan-5-amine is a heterocyclic compound featuring a dioxane ring with a gem-dimethyl group and an amine substituent. This structure makes it a valuable intermediate for synthesizing more complex molecules.
| Property | Value | Source |
| CAS Number | 40137-24-4 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Physical Form | Solid, Semi-Solid, Liquid, or Lump | |
| Purity | Typically ≥95% | |
| InChI Key | ADLFBRNPQMLXTQ-UHFFFAOYSA-N | [1] |
| SMILES | NC1COC(C)(C)OC1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |
| Consensus Log Po/w | 0.34 | [1] |
| Water Solubility (Log S) | -0.37 (ESOL method) | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine typically involves the reductive amination of its ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one. The synthesis of this precursor is well-documented.
Synthesis of Precursor: 2,2-Dimethyl-1,3-dioxan-5-one
A common route to the ketone precursor starts from tris(hydroxymethyl)aminomethane. The process involves two main steps: protection of the diol functionality and subsequent oxidative cleavage.[3]
Step 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane
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Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[3]
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Reaction Execution: Stir the mixture at room temperature for 22 hours.[3]
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Work-up: Dilute the reaction mixture with ethyl acetate and neutralize it by adding triethylamine. Remove the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate; 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (20.9 g, 78% yield).[3]
Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
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Reaction Setup: Dissolve the intermediate from Step 1 (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[3]
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Reaction Execution: Add an aqueous solution of sodium periodate (NaIO₄) (0.5 M, 125 mL, 63 mmol) dropwise over 3 hours at 0 °C. After the addition, stir the mixture for 1 hour at room temperature.[3]
-
Work-up: Extract the product with dichloromethane. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[3]
-
Purification: Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (7.35 g, 91% yield).[3] The structure can be confirmed by ¹H NMR.[3]
Synthesis workflow for 2,2-dimethyl-1,3-dioxan-5-one.
Synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine (General Protocol)
The conversion of the ketone to the target amine is typically achieved via reductive amination.
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Reaction Setup: Dissolve 2,2-dimethyl-1,3-dioxan-5-one in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture.
-
Reaction Execution: Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction carefully with water or a dilute acid. Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2,2-Dimethyl-1,3-dioxan-5-amine.
Spectroscopic Data
| Compound | Method | Data | Source |
| 2,2-Dimethyl-1,3-dioxan-5-one | ¹H NMR (400 MHz, CDCl₃) | δ 4.15 (s, 4H), 1.45 (s, 6H) | [3] |
| 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (d, J = 12.0 Hz, 2H), 3.60 (d, J = 12.0 Hz, 2H), 3.53 (s, 2H), 2.61 (s, 2H), 1.45 (s, 3H), 1.41 (s, 3H) | [3] |
Reactivity and Applications in Drug Development
The primary amine group of 2,2-Dimethyl-1,3-dioxan-5-amine makes it a versatile nucleophile for constructing larger, more complex molecules. Its main application lies in medicinal chemistry.
-
MEK Inhibitors: It is a crucial reactant in the preparation of potent and selective MEK allosteric site inhibitors, such as TAK-733, which are investigated for cancer treatment.[2]
-
Sigma (σ) Receptor Ligands: The 1,3-dioxane scaffold is used to develop ligands for σ₁ receptors, which are targets for treating neuropathic pain.[4]
-
Anti-Inflammatory Agents: Derivatives created by reacting the amine with amino acids have shown significant anti-inflammatory activities in preclinical models.[5]
The general workflow involves using the amine as a scaffold or building block, upon which other functionalities are added to achieve desired pharmacological activity.
Role as a building block in multi-step drug synthesis.
Safety and Handling
Proper handling of 2,2-Dimethyl-1,3-dioxan-5-amine is essential in a laboratory setting. The compound is classified with GHS07 pictograms, indicating it can be an irritant.[2]
| Safety Information | Details | Source |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation mark) | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. Store in a dry, well-ventilated place in a tightly closed container. | [6] |
Conclusion
2,2-Dimethyl-1,3-dioxan-5-amine (CAS 40137-24-4) is a valuable heterocyclic building block with significant applications in the synthesis of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology. Its synthesis from readily available starting materials, combined with the reactivity of its primary amine, ensures its continued importance in the field of drug discovery and development. Strict adherence to safety protocols is necessary when handling this compound.
References
- 1. 40137-24-4 | 2,2-Dimethyl-1,3-dioxan-5-amine | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 2. 2,2-DIMETHYL-1,3-DIOXAN-5-AMINE | 40137-24-4 [chemicalbook.com]
- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]
- 5. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS No. 40137-24-4 Specifications | Ambeed [ambeed.com]
